molecular formula C18H19N7OS3 B2933531 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1209984-63-3

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2933531
CAS No.: 1209984-63-3
M. Wt: 445.58
InChI Key: NRBAJRJDPABVLI-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with an ethyl group and an indole moiety at positions 4 and 5, respectively. The thioether linkage connects the triazole to an acetamide group, which is further substituted with a 1,3,4-thiadiazole ring bearing an ethylthio group. The indole and thiadiazole moieties are pharmacologically significant, often associated with antimicrobial, anticancer, or anti-inflammatory properties .

Properties

IUPAC Name

2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7OS3/c1-3-25-15(12-9-19-13-8-6-5-7-11(12)13)21-23-17(25)28-10-14(26)20-16-22-24-18(29-16)27-4-2/h5-9,19H,3-4,10H2,1-2H3,(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBAJRJDPABVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NN=C(S2)SCC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that belongs to the class of triazole and thiadiazole derivatives. These types of compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C19H23N5O2S\text{C}_{19}\text{H}_{23}\text{N}_{5}\text{O}_{2}\text{S}

Molecular Weight: 385.5 g/mol

IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural components, particularly the triazole and thiadiazole moieties. Research has indicated that derivatives of 1,2,4-triazoles possess a wide range of pharmacological effects:

  • Antimicrobial Activity:
    • Triazole derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics like gentamicin and ciprofloxacin .
    • A study reported that certain triazole derivatives exhibited up to 16 times more activity against drug-resistant strains than traditional treatments .
  • Anticancer Properties:
    • Triazole-containing compounds have been evaluated for their cytotoxic effects on various cancer cell lines. For example, similar derivatives were found to have IC50 values in the nanomolar range against multiple cancer types .
    • The structure–activity relationship (SAR) studies indicate that modifications to the triazole ring can enhance cytotoxicity significantly .
  • Other Pharmacological Activities:
    • In addition to antimicrobial and anticancer activities, triazoles are also recognized for their neuroprotective and anti-inflammatory properties . This broad spectrum of activity makes them valuable in drug design.

Case Study 1: Antibacterial Efficacy

In a comparative study on various triazole derivatives, it was found that compounds similar to the one demonstrated potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.5 to 4 μg/mL. The introduction of electron-withdrawing groups significantly enhanced activity against resistant strains .

Case Study 2: Anticancer Activity

A recent investigation into indole-based triazoles revealed that certain derivatives exhibited remarkable cytotoxicity against MCF-7 breast cancer cells with IC50 values as low as 14.1 μM . This suggests that the indole and triazole combination may synergistically enhance anticancer efficacy.

Data Tables

Activity Type Compound Target Organism/Cell Line MIC/IC50 Value
AntibacterialTriazole Derivative AS. aureus0.5 μg/mL
AntibacterialTriazole Derivative BE. coli1.0 μg/mL
AnticancerIndole-Triazole CMCF-714.1 μM
AnticancerIndole-Triazole DHCT-11630.8 μM

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) groups in both the triazole and thiadiazole rings undergo oxidation under controlled conditions:

Oxidizing AgentConditionsProductsKey Observations
H₂O₂ Mild acidic (pH 4–6)Sulfoxide derivativesSelective oxidation of ethylthio groups to sulfoxides without over-oxidation to sulfones.
KMnO₄ Strongly acidic (conc. H₂SO₄)Sulfone derivativesComplete oxidation of thioethers to sulfones; indole moiety remains intact.
  • Example:
    C2H5H2O2C2H5S O \text{C}_2\text{H}_5\text{S }\xrightarrow{\text{H}_2\text{O}_2}\text{C}_2\text{H}_5\text{S O }

Nucleophilic Substitution

The thiadiazole and triazole rings participate in nucleophilic substitutions, particularly at sulfur or nitrogen centers:

SubstrateNucleophileConditionsProducts
Thiadiazol-2-yl group Amines (e.g., NH₃)Ethanol, refluxReplacement of ethylthio group with amino group .
Triazole-thioether Alkyl halides (e.g., CH₃I)Dry DMF, K₂CO₃Formation of alkylthio derivatives .
  • Mechanistic Insight :
    The ethylthio group in the thiadiazole ring acts as a leaving group in alkaline media, enabling substitution with stronger nucleophiles like hydrazines or amines .

Hydrolysis Reactions

The acetamide (-NHCO-) and thioether (-S-) groups are susceptible to hydrolysis:

Reaction SiteReagents/ConditionsProducts
Acetamide 6M HCl, refluxCarboxylic acid derivative (CH2COOH\text{CH}_2\text{COOH}).
Thioether NaOH (10%), 80°CCleavage to thiol (-SH) and ethanol.
  • Stability Note :
    The compound is stable in neutral aqueous solutions but degrades under prolonged acidic/basic conditions.

Cyclocondensation Reactions

The triazole-thioether moiety participates in cyclocondensation with α-halo carbonyl compounds:

ReactantConditionsProduct
Phenacyl bromide Ethanol, refluxFormation of thiadiazine-fused heterocycles .
  • Example:
    Triazole S +BrC O C6H5Thiadiazine derivative\text{Triazole S }+\text{BrC O C}_6\text{H}_5\rightarrow \text{Thiadiazine derivative}

Interactions with Biological Targets

While not strictly chemical reactions, the compound’s structural motifs enable non-covalent interactions:

TargetInteraction TypeOutcome
Enzymes Hydrogen bonding (indole NH)Inhibition of catalytic activity .
Receptors π-π stacking (triazole ring)Modulation of signaling pathways.

Comparative Reactivity of Structural Analogs

Related compounds highlight reactivity trends:

CompoundStructureKey Reactions
4-Ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol Triazole-thiolOxidative dimerization to disulfides .
5-Ethylthio-1,3,4-thiadiazole Thiadiazole-thioetherNucleophilic substitution with Grignard reagents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis of Triazole and Thiadiazole Derivatives

Table 1: Key Structural Differences Among Analogous Compounds
Compound Name Triazole Substituents Acetamide-Linked Group Key Heterocycles Present
Target Compound 4-ethyl, 5-indol-3-yl 5-(ethylthio)-1,3,4-thiadiazol-2-yl 1,2,4-triazole, 1,3,4-thiadiazole
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide 4-allyl, 5-thiophen-2-yl Naphthalen-1-yl 1,2,4-triazole, thiophene
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide N/A 4-acetyl, 5-(4-fluorophenyl) 1,3,4-thiadiazole
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Oxadiazole with indol-3-ylmethyl Variable N-substituents 1,3,4-oxadiazole

Key Observations :

  • Triazole Substituents : The target compound’s 4-ethyl and 5-indol-3-yl groups distinguish it from analogs with allyl (e.g., ) or fluorophenyl (e.g., ) substituents. The indole moiety may enhance π-π stacking interactions in biological targets compared to thiophene or naphthyl groups .
  • Thiadiazole vs.
  • Ethylthio Group : The ethylthio substituent on the thiadiazole ring (target compound) introduces lipophilicity, which may influence membrane permeability compared to acetyl or fluorophenyl groups .
Table 2: Spectroscopic Data Highlights
Compound ¹H-NMR Key Signals (δ, ppm) ¹³C-NMR Key Signals (δ, ppm)
Target Compound Indole NH (~10.5 ppm), ethylthio SCH2 (~2.5–3.0 ppm) Thiadiazole C=S (~170 ppm), triazole C-N (~150 ppm)
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Indole CH2 (~3.43 ppm), oxadiazole CH (~7.0–7.6 ppm) Oxadiazole C-O (~165 ppm)
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide Allyl CH2 (~4.5–5.5 ppm), thiophene protons (~6.8–7.4 ppm) Naphthyl aromatic carbons (~125–135 ppm)

Insights :

  • The target compound’s ¹H-NMR spectrum is distinct due to the indole NH proton (~10.5 ppm), absent in analogs with non-indole substituents .
  • The ethylthio group’s SCH2 protons (~2.5–3.0 ppm) contrast with the allyl group’s CH2 signals (~4.5–5.5 ppm) in , reflecting differing electronic environments.
  • In ¹³C-NMR, the thiadiazole C=S signal (~170 ppm) is a hallmark of sulfur-rich heterocycles, absent in oxadiazole analogs .

Pharmacological Implications

  • Indole vs. Thiophene/Naphthyl : Indole’s planar structure may improve DNA intercalation or serotonin receptor affinity compared to thiophene (electron-rich) or naphthyl (bulky) groups .
  • Sulfur Content : The dual sulfur atoms in both triazole and thiadiazole rings (target compound) could enhance antioxidant or enzyme-inhibitory activity relative to oxadiazole-based analogs .
  • Ethylthio vs.

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